3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
3,4-Dichloro-9-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61189-39-7 |
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Molecular Formula |
C13H6Cl2O4 |
Molecular Weight |
297.09 g/mol |
IUPAC Name |
3,4-dichloro-9-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C13H6Cl2O4/c1-5-2-3-7-6(4-5)11-8(12(16)18-7)9(14)10(15)13(17)19-11/h2-4H,1H3 |
InChI Key |
FMUIQVDQVVAPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=O)C(=C3Cl)Cl |
Origin of Product |
United States |
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